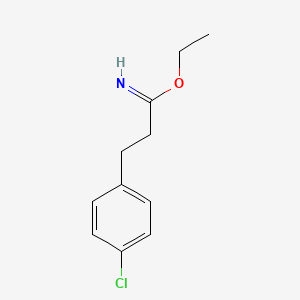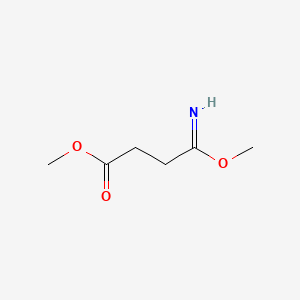![molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using a one-pot, multicomponent protocol. This method employs alumina-silica-supported manganese dioxide as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature . This eco-friendly approach enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another similar compound with applications in medicinal chemistry.
Uniqueness
What sets 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C11H7F3N4O |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
Clé InChI |
RWYBGGGNRQGPBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


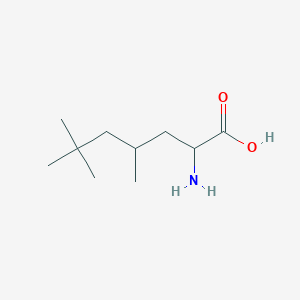
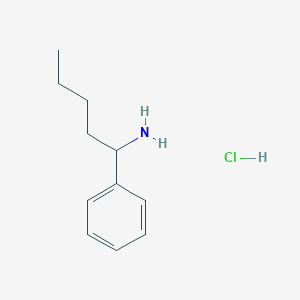
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
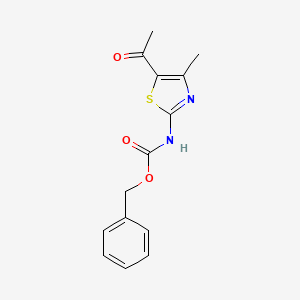


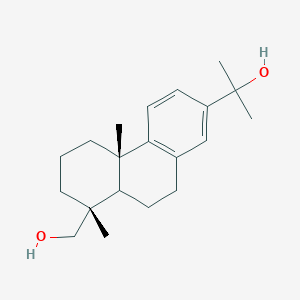
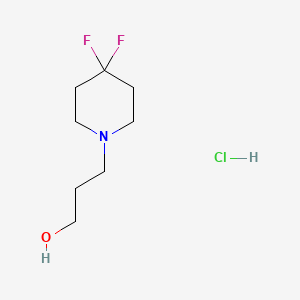


![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
